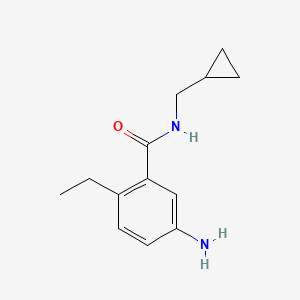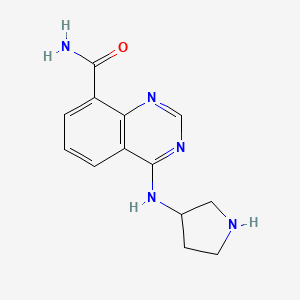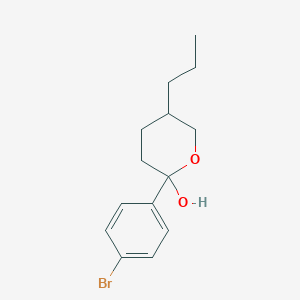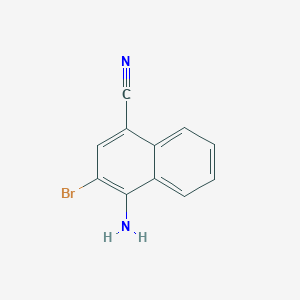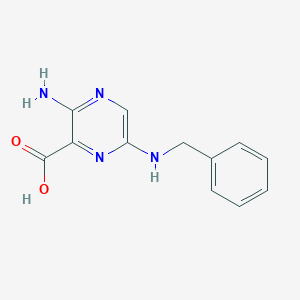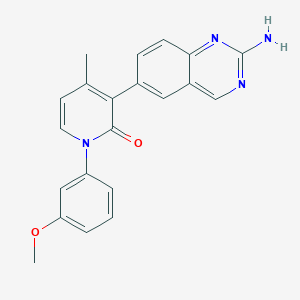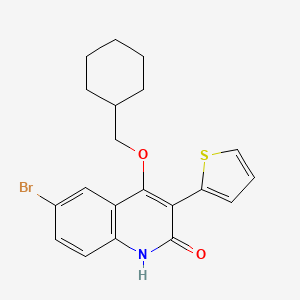
Ethyl 4-(4-nitroanilino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-nitroanilino)benzoate is an organic compound that belongs to the class of nitroaniline derivatives It is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a nitroaniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(4-nitroanilino)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-nitrobenzoic acid with ethanol in the presence of a catalyst. This reaction is typically carried out under reflux conditions with sulfuric acid as the catalyst . Another method involves the use of ultradispersed natural zeolite catalysts, where the reaction mixture is subjected to ultrasound or microwave irradiation to enhance the yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous-flow synthesis techniques. These methods optimize reaction times and sequences, allowing for high conversion rates and selectivity . The use of advanced catalysts and reaction conditions ensures efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-nitroanilino)benzoate undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or other nucleophiles can be used under basic conditions.
Major Products Formed
Scientific Research Applications
Ethyl 4-(4-nitroanilino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Medicine: It serves as a precursor for the synthesis of local anesthetics such as benzocaine and procaine.
Industry: The compound is utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of ethyl 4-(4-nitroanilino)benzoate is primarily related to its ability to interact with biological targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . Additionally, the compound can inhibit specific enzymes or receptors, contributing to its pharmacological activities .
Comparison with Similar Compounds
Ethyl 4-(4-nitroanilino)benzoate can be compared with other similar compounds such as:
Benzocaine: An ethyl ester of p-aminobenzoic acid, commonly used as a local anesthetic.
Procaine: A diethylaminoethyl ester of p-aminobenzoic acid, also used as a local anesthetic.
Ethyl 4-amino benzoate: A compound with potential electro-optical applications.
The uniqueness of this compound lies in its structural features, which allow for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C15H14N2O4 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
ethyl 4-(4-nitroanilino)benzoate |
InChI |
InChI=1S/C15H14N2O4/c1-2-21-15(18)11-3-5-12(6-4-11)16-13-7-9-14(10-8-13)17(19)20/h3-10,16H,2H2,1H3 |
InChI Key |
NRTXFLFXSBDZHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



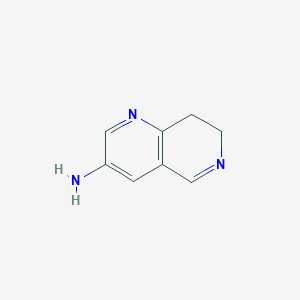
![2-[4-(Dibenzylamino)phenyl]acetic acid](/img/structure/B13876154.png)
![Benzyl 3,3-dimethyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxy-1,4-dihydroisoquinoline-2-carboxylate](/img/structure/B13876166.png)
